

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxylic Acid

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Compound of Interest

Compound Name: 1-Benzylazetidine-2-carboxylic acid

Cat. No.: B102823

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This guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to **1-benzylazetidine-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

1-Benzylazetidine-2-carboxylic acid is a substituted amino acid derivative featuring an azetidine ring, which is a four-membered heterocyclic amine. This structural motif is of significant interest in medicinal chemistry.

Table 1: Molecular Properties of **1-Benzylazetidine-2-carboxylic Acid**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
Alternate Molecular Weight	191.226 g/mol	[2]
CAS Number	18085-40-0	[1][2]

Experimental Protocols

The synthesis and resolution of enantiomerically pure forms of azetidine-2-carboxylic acid and its derivatives are crucial for their application in pharmaceuticals. Below is a detailed experimental protocol for the preparation of (S)-azetidine-2-carboxylic acid starting from racemic **1-benzylazetidine-2-carboxylic acid**, as detailed in patent literature.

Protocol: Preparation and Resolution of (S)-**1-Benzylazetidine-2-carboxylic Acid** and Subsequent Synthesis of (S)-Azetidine-2-carboxylic Acid[3]

Objective: To resolve racemic **1-benzylazetidine-2-carboxylic acid** and subsequently synthesize the enantiomerically pure (S)-azetidine-2-carboxylic acid.

Materials:

- **1-benzylazetidine-2-carboxylic acid**
- D-alpha-phenylethylamine
- Ethanol
- 10% Palladium on Carbon (Pd/C)
- Methanol
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Solvents for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

Step 1: Diastereomeric Salt Formation and Resolution

- Dissolve 500g of racemic **1-benzylazetidine-2-carboxylic acid** in 3L of ethanol by heating.

- To the heated solution, add 200g of D-alpha-phenylethylamine dropwise to form the diastereomeric salt.
- After the addition is complete, reflux the mixture for an additional 30 minutes.
- Allow the solution to cool, which will induce crystallization of the (S)-**1-benzylazetidine-2-carboxylic acid**-D-alpha-phenylethylamine salt.
- Filter the crystalline solid from the mother liquor.
- Dissolve the obtained solid in water and adjust the pH to 8-10 using a suitable base (e.g., NaOH) to liberate the D-alpha-phenylethylamine, which can be recovered by extraction.
- Adjust the pH of the aqueous layer to 1-3 with an acid (e.g., HCl) to precipitate the (S)-**1-benzylazetidine-2-carboxylic acid** crude product.
- Extract the crude product with a suitable organic solvent.

Step 2: Recrystallization

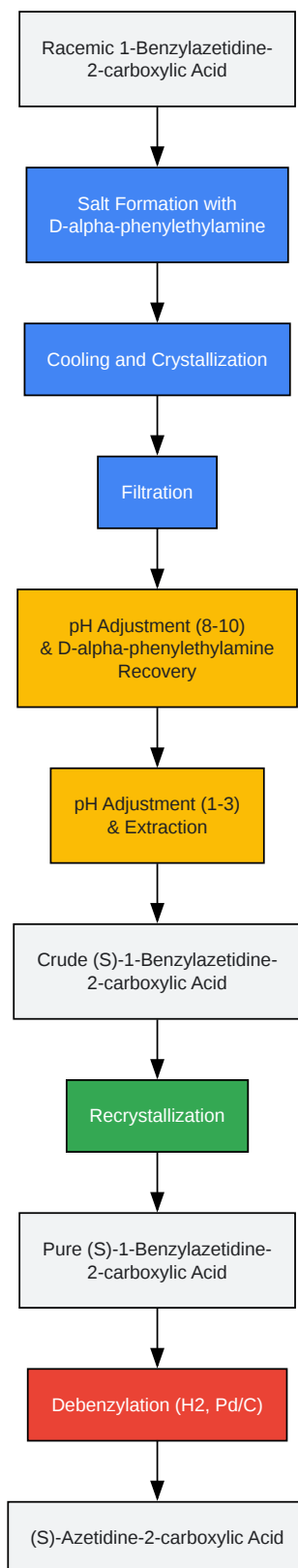
- Recrystallize the crude (S)-**1-benzylazetidine-2-carboxylic acid** from a suitable solvent to obtain the pure enantiomer.

Step 3: Debenzylation to (S)-Azetidine-2-carboxylic Acid

- In a 2L autoclave, combine 150g of pure (S)-**1-benzylazetidine-2-carboxylic acid**, 20g of 10% palladium on carbon, and 1L of methanol.
- Pressurize the autoclave with hydrogen gas to 2 MPa.
- Maintain the reaction at 35°C for 20 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, filter the catalyst and concentrate the filtrate to yield (S)-azetidine-2-carboxylic acid.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and resolution of (S)-azetidine-2-carboxylic acid.



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Caption: Workflow for the synthesis of (S)-Azetidine-2-carboxylic Acid.

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References

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